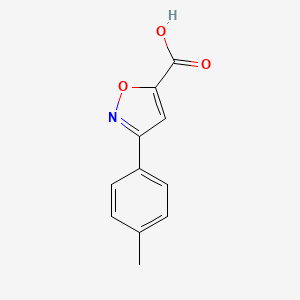

3-(4-Methylphenyl)isoxazole-5-carboxylic acid

Descripción general

Descripción

3-(4-Methylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring . Another approach involves the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .

Análisis De Reacciones Químicas

Oxidation Reactions

The isoxazole ring and methyl group undergo oxidation under controlled conditions:

-

Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) in acidic or alkaline media selectively oxidize the isoxazole ring, yielding pyridine derivatives or ring-opened products.

-

Methyl Group Oxidation : The para-methyl substituent on the phenyl ring is oxidized to a carboxylic acid group using chromic acid (H<sub>2</sub>CrO<sub>4</sub>), forming 3-(4-carboxyphenyl)isoxazole-5-carboxylic acid.

Key Data :

| Reagent | Conditions | Product |

|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, Δ | Isoxazole ring-opened dicarboxylic acid |

| H<sub>2</sub>CrO<sub>4</sub> | Acetic acid, reflux | 3-(4-Carboxyphenyl)isoxazole-5-carboxylic acid |

Reduction Reactions

Reduction targets the isoxazole ring or carboxylic acid moiety:

-

Ring Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the isoxazole to a β-keto amide intermediate, which can hydrolyze to a diketone.

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) converts the –COOH group to a hydroxymethyl (–CH<sub>2</sub>OH) group.

Key Data :

| Reagent | Conditions | Product |

|---|---|---|

| H<sub>2</sub>/Pd-C | 60 psi, EtOH, 25°C | 3-(4-Methylphenyl)-β-keto amide |

| LiAlH<sub>4</sub> | Dry THF, 0°C to reflux | 5-(Hydroxymethyl)isoxazole derivative |

Substitution Reactions

Electrophilic substitution occurs at the isoxazole ring’s 4-position and the phenyl ring’s para-methyl group:

-

Isoxazole Ring : Halogenation (Br<sub>2</sub>/FeBr<sub>3</sub>) introduces bromine at the 4-position .

-

Phenyl Ring : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) replaces the methyl group with a nitro group under harsh conditions.

Key Data :

| Reagent | Conditions | Product |

|---|---|---|

| Br<sub>2</sub>/FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 25°C | 4-Bromo-3-(4-methylphenyl)isoxazole-5-carboxylic acid |

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 100°C, 6 h | 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid |

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Esterification : Reaction with methanol (MeOH) and H<sub>2</sub>SO<sub>4</sub> yields methyl esters.

-

Amidation : Coupling with amines via DCC (dicyclohexylcarbodiimide) forms amides.

Key Data :

| Reaction Type | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|

| Esterification | MeOH/H<sub>2</sub>SO<sub>4</sub> | Methyl 3-(4-methylphenyl)isoxazole-5-carboxylate | 85–90 |

| Amidation | DCC, Et<sub>3</sub>N | 3-(4-Methylphenyl)isoxazole-5-carboxamide | 75–80 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Intramolecular Cyclization : Heating with PCl<sub>5</sub> induces dehydration, forming a lactone derivative.

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids generate biaryl systems .

Key Data :

| Reagent | Conditions | Product |

|---|---|---|

| PCl<sub>5</sub> | Toluene, reflux | Isoxazole-fused γ-lactone |

| Pd(PPh<sub>3</sub>)<sub>4</sub> | DMF, 80°C | 3-(4-Methylphenyl)-5-(aryl)isoxazole |

Lithiation and Functionalization

The isoxazole ring undergoes directed ortho-metalation:

-

Butyllithium Treatment : Reaction with n-BuLi at –78°C followed by CO<sub>2</sub> quenching introduces a carboxyl group at the 4-position, forming a dicarboxylic acid derivative .

Key Data :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| n-BuLi/CO<sub>2</sub> | THF, –78°C | 3-(4-Methylphenyl)isoxazole-4,5-dicarboxylic acid | 78 |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that 3-(4-Methylphenyl)isoxazole-5-carboxylic acid exhibits promising anti-inflammatory and analgesic properties. It has been investigated as a candidate for pain relief medications due to its ability to modulate biochemical pathways related to pain perception. For instance, studies have shown that derivatives of isoxazole compounds can inhibit inflammatory mediators, thereby reducing pain and inflammation in preclinical models .

Case Study: Mitochondrial Targeting

A study focused on optimizing isoxazole derivatives demonstrated the compound's potential as a mitochondrial permeability transition pore inhibitor. This research highlighted the compound's ability to enhance calcium retention in mitochondria, which could be beneficial in treating conditions like muscular dystrophies . The therapeutic efficacy was validated using zebrafish models, showcasing its relevance in drug development.

Biochemical Research

Neurobiological Studies

In biochemical research, this compound serves as a valuable tool for studying neurotransmitter activity and other neurobiological processes. Its structure allows researchers to explore interactions within neural pathways, potentially leading to discoveries related to neurodegenerative diseases .

Agricultural Chemistry

Plant Growth Regulation

The compound is being explored for its efficacy as a plant growth regulator. Studies suggest that it can enhance crop yields and improve resistance to pests when applied in agricultural settings. Its role in modulating plant biochemical pathways makes it an attractive candidate for developing sustainable agricultural practices .

Material Science

Novel Polymers and Coatings

In material science, this compound is utilized in developing new polymers and coatings with tailored thermal and mechanical properties. Its unique molecular structure allows for modifications that can enhance material performance in various applications, including protective coatings and composites .

Analytical Chemistry

Standardization in Analytical Methods

The compound is also used as a standard reference material in analytical chemistry. Its presence aids in the detection and quantification of similar compounds across different samples, ensuring accuracy and reliability in chemical analyses .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Methylisoxazole-3-carboxylic acid

- 5-Phenylisoxazole-3-carboxylic acid

- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

Uniqueness

3-(4-Methylphenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Actividad Biológica

3-(4-Methylphenyl)isoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from various studies and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound consists of an isoxazole ring substituted with a 4-methylphenyl group and a carboxylic acid functional group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. One method includes the condensation of 4-methylphenylhydrazine with α,β-unsaturated carbonyl compounds followed by cyclization to form the isoxazole ring.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles, including this compound, exhibit significant antimicrobial properties. A study tested various isoxazole derivatives against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives displayed broad-spectrum antimicrobial activity. Specifically, compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Moderate | Weak | Moderate |

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was shown to induce apoptosis in human leukemia cells by modulating the expression of apoptotic markers such as Bcl-2 and Bax . The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, making it a candidate for further development in cancer therapeutics.

Analgesic Potential

Some studies have reported that isoxazole derivatives possess moderate analgesic activity. In particular, compounds structurally related to this compound were evaluated for their pain-relieving effects in animal models, suggesting potential applications in pain management .

Case Studies

- Antimicrobial Efficacy : A study conducted on various isoxazole derivatives found that this compound exhibited significant inhibition against Candida albicans, highlighting its antifungal properties .

- Cytotoxicity in Cancer Cells : Research involving human promyelocytic leukemia cells demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Apoptosis Induction : The compound influences apoptotic pathways by altering the expression levels of key regulatory proteins.

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHISGBCCUGZEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.